

Ethyl Isovalerate: Application Notes and Protocols for Food Science

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Compound of Interest

Compound Name: Ethyl isovalerate

Cat. No.: B153875

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Application Notes

Ethyl isovalerate (CAS No. 108-64-5) is a widely used flavoring agent in the food and beverage industry, prized for its characteristic fruity aroma and flavor profile.^[1] As an ester of ethanol and isovaleric acid, it is a key component in the formulation of a variety of fruit-flavored products, contributing to a sensory experience reminiscent of apples, pineapples, and other sweet, fruity notes.^{[1][2]} Its versatility and effectiveness at low concentrations make it a valuable tool for food scientists and product developers.

Flavor Profile and Applications:

Ethyl isovalerate possesses a powerful and diffusive fruity aroma, often described as sweet, with notes of apple, pineapple, and a general "tutti-frutti" character.^[1] Its flavor profile is sweet, fruity, and slightly spicy with metallic and green undertones. This complex profile allows for its use in a wide range of food and beverage applications, including:

- **Beverages:** Commonly used in non-alcoholic beverages to enhance or impart fruity notes. Recommended usage levels can be around 4.9 mg/kg.
- **Confectionery:** Utilized in candies and chewing gum to provide a long-lasting fruity flavor. Usage levels in candy can be up to 29 mg/kg, and in chewing gum, it can range from 80 to 430 mg/kg.

- Baked Goods: Incorporated into baked goods to add a fruity dimension, with typical usage around 27 mg/kg.
- Dairy Products: Used in cold drinks and puddings at levels of approximately 7.5 mg/kg and 5.0 mg/kg, respectively.
- Fruit Flavors: A crucial component in the creation of artificial apple, pineapple, lemon, and grape flavors.^[1] It can be used at levels up to 3,000 ppm in fresh pineapple flavors and 1,000 ppm in apple flavors to add depth and impact.^[3]

Regulatory Status and Safety:

Ethyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 2463 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.^[1] It is approved for use as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA). While generally safe, it is a flammable liquid and should be handled with appropriate care in a well-ventilated area.^[1]

Quantitative Data

The following tables summarize key quantitative data for **ethyl isovalerate**.

Table 1: Physicochemical Properties of **Ethyl Isovalerate**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[4]
Molecular Weight	130.18 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Fruity, apple, pineapple	[1]
Boiling Point	131-133 °C	[5]
Melting Point	-99 °C	[5]
Density	0.864 g/mL at 25 °C	[5]
Refractive Index	1.396 (at 20°C)	[5]
Solubility in Water	1.76 g/L at 20°C	[6]
Olfactory Threshold	0.000013 ppm	[6]

Table 2: Typical Usage Levels of **Ethyl Isovalerate** in Food Products

Food Category	Typical Usage Level (mg/kg)	Reference
Soft Drinks	4.9	[6]
Cold Drinks	7.5	[6]
Candy	29	[6]
Baked Goods	27	[6]
Pudding	5.0	[6]
Chewing Gum	80 - 430	[6]
Condiments	1.0	[6]

Experimental Protocols

Protocol 1: Determination of Flavor Threshold of Ethyl Isovalerate in a Beverage Matrix

This protocol outlines a method for determining the flavor detection threshold of **ethyl isovalerate** in a beverage matrix using the ASTM E679 "Forced-Choice Ascending Concentration Series Method."[\[7\]](#)[\[8\]](#)

1. Materials:

- **Ethyl isovalerate** (food grade)
- Deionized, flavor-free water
- Sucrose (food grade)
- Citric acid (food grade)
- Glass beakers and volumetric flasks
- Graduated pipettes
- Sensory evaluation booths
- Randomly coded sample cups

2. Panelist Selection and Training:

- Recruit a panel of 15-25 individuals.
- Screen panelists for their ability to detect basic tastes and aromas.
- Train panelists on the sensory evaluation procedures and terminology.

3. Sample Preparation:

- **Base Beverage:** Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in flavor-free water) to mimic a simple beverage system.

- Stock Solution: Prepare a stock solution of **ethyl isovalerate** in the base beverage at a concentration well above the expected threshold (e.g., 1000 ppm).
- Ascending Concentration Series: Prepare a series of dilutions from the stock solution in the base beverage. A common dilution factor is 1:2 or 1:3. The series should start at a sub-threshold level and extend to a clearly perceivable concentration.

4. Sensory Evaluation Procedure (Triangle Test):

- For each concentration level, present three samples to each panelist: two will be the base beverage (blanks), and one will contain the **ethyl isovalerate** dilution.
- The order of presentation of the three samples should be randomized for each panelist.
- Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.
- Provide panelists with unsalted crackers and water to cleanse their palate between each concentration level.

5. Data Analysis:

- Record the number of correct identifications at each concentration level.
- The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
- The group threshold is calculated as the geometric mean of the individual thresholds.



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Flavor Threshold Determination Workflow

Protocol 2: Accelerated Shelf-Life Testing of a Beverage Flavored with Ethyl Isovalerate

This protocol describes an accelerated shelf-life test to evaluate the stability of **ethyl isovalerate** in a beverage under stressed conditions.^{[2][9][10][11]}

1. Materials:

- Beverage samples containing a known concentration of **ethyl isovalerate**.
- Control beverage samples without **ethyl isovalerate**.
- Environmental chambers capable of controlling temperature, humidity, and light exposure.
- Analytical instrumentation for quantification of **ethyl isovalerate** (HS-SPME-GC-MS).
- Sensory evaluation panel.

2. Experimental Design:

- Storage Conditions:
 - Condition 1 (Control): 20°C, 50% RH, dark.
 - Condition 2 (Accelerated Temperature): 35°C, 50% RH, dark.
 - Condition 3 (Accelerated Temperature & Light): 35°C, 50% RH, with controlled light exposure (e.g., fluorescent lighting simulating retail conditions).
- Time Points: 0, 2, 4, 8, and 12 weeks.

3. Procedure:

- Prepare and package the beverage samples under standard production conditions.
- Place the samples in the respective environmental chambers.

- At each time point, withdraw samples from each condition for both analytical and sensory testing.

4. Analytical Evaluation (HS-SPME-GC-MS):

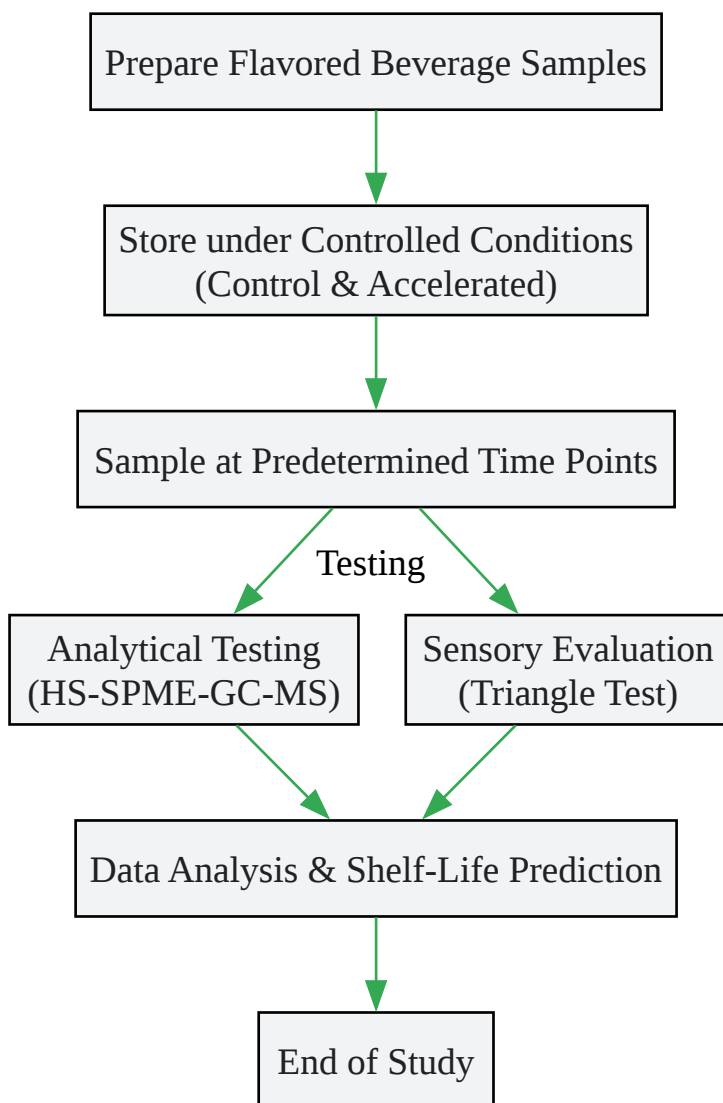
- Quantify the concentration of **ethyl isovalerate** in the beverage samples using a validated HS-SPME-GC-MS method (see Protocol 3 for a general procedure).
- Monitor for the appearance of any degradation products.

5. Sensory Evaluation:

- Conduct a triangle test to determine if a perceptible difference exists between the stored samples and a freshly prepared control.
- If a difference is detected, a trained descriptive panel can be used to characterize the changes in the flavor profile.

6. Data Analysis:

- Plot the concentration of **ethyl isovalerate** as a function of time for each storage condition.
- Analyze the sensory data to determine the time at which a significant difference from the control is perceived.
- Use the data from the accelerated conditions to predict the shelf-life under normal storage conditions, often using models like the Arrhenius equation.



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Accelerated Shelf-Life Testing Workflow

Protocol 3: Quantitative Analysis of Ethyl Isovalerate in a Fruit Juice Matrix using HS-SPME-GC-MS

This protocol provides a general procedure for the quantification of **ethyl isovalerate** in a fruit juice matrix.[12][13][14][15] Method validation is crucial for ensuring accurate and reliable results.[16][17][18][19][20]

1. Materials and Reagents:

- Fruit juice sample

- **Ethyl isovalerate** (analytical standard)
- Internal standard (e.g., ethyl heptanoate or a deuterated analog of **ethyl isovalerate**)
- Sodium chloride (NaCl)
- Deionized water
- Headspace vials (20 mL) with PTFE/silicone septa
- SPME fiber (e.g., DVB/CAR/PDMS)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

- Place 5 mL of the fruit juice sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
- Spike the sample with a known concentration of the internal standard.
- Immediately seal the vial with the septum cap.

3. HS-SPME Procedure:

- Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.
- Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

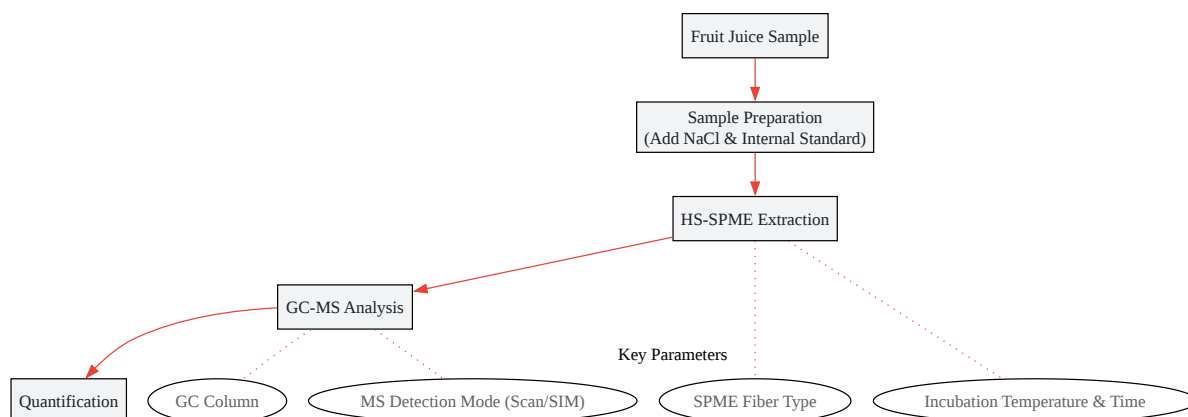
4. GC-MS Analysis:

- Gas Chromatograph:

- Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
 - Ions for SIM: Select characteristic ions for **ethyl isovalerate** and the internal standard.

5. Quantification:

- Create a calibration curve by analyzing standard solutions of **ethyl isovalerate** with a constant concentration of the internal standard.
- Calculate the concentration of **ethyl isovalerate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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HS-SPME-GC-MS Analysis Workflow

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